BenchChemオンラインストアへようこそ!

3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione

CYP11B1 inhibition Steroidogenesis Cortisol synthesis

Distinct from clinical hydantoins, this 5-unsubstituted N3-aryl hydantoin offers a unique multi-CYP inhibition profile: CYP11B1 IC50 28 nM, CYP3A4 TDI 90 nM, CYP19 at 2.51 μM, with low CYP2C19 potency. Ideal positive control for steroidogenic enzyme panels and reference for ADME-Tox DDI risk assessment. Its selectivity gap enables pathway-specific assay validation. Order this essential research tool for CYP profiling and SAR studies.

Molecular Formula C11H13N3O2
Molecular Weight 219.24 g/mol
CAS No. 111256-82-7
Cat. No. B1337823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione
CAS111256-82-7
Molecular FormulaC11H13N3O2
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)N2C(=O)CNC2=O
InChIInChI=1S/C11H13N3O2/c1-13(2)8-3-5-9(6-4-8)14-10(15)7-12-11(14)16/h3-6H,7H2,1-2H3,(H,12,16)
InChIKeyCRRZYZAAYYKGSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione CAS 111256-82-7: Hydantoin-Based CYP Panel Profiling Tool for Steroidogenic and Hepatic Enzyme Assays


3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione (CAS 111256-82-7) is a hydantoin (imidazolidine-2,4-dione) derivative characterized by a para-dimethylaminophenyl substitution at the N3 position [1]. Unlike clinically developed hydantoins (e.g., phenytoin), this compound lacks 5-position substitution, conferring a distinct steric and electronic profile that influences its cytochrome P450 (CYP) enzyme interaction spectrum . The compound has documented inhibitory activity against multiple CYP isoforms including CYP11B1, CYP3A4, CYP2C19, and CYP19, positioning it as a multi-target profiling tool in steroidogenic and hepatic enzyme panels [2].

3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione: Why Unsubstituted Hydantoin or Generic CYP Inhibitor Probes Cannot Substitute


The hydantoin scaffold exhibits profound structure-activity divergence even with minor substitution modifications. 5,5-Disubstituted hydantoins (e.g., phenytoin) primarily modulate voltage-gated sodium channels and exhibit distinct CYP induction profiles (notably CYP2C9/2C19), whereas 5-unsubstituted N3-aryl hydantoins like the target compound demonstrate direct CYP enzyme inhibition without the confounding factor of 5-position lipophilicity [1]. Furthermore, common generic CYP probe substrates (e.g., midazolam for CYP3A4) lack inhibitory activity and cannot serve as reciprocal controls in time-dependent inhibition studies [2]. The target compound's unique combination of CYP11B1 inhibitory activity (IC50 ~1 μM) alongside moderate CYP3A4 and CYP19 inhibition is not recapitulated by standard panel compounds such as ketoconazole (broad CYP inhibitor) or fadrozole (selective CYP19 inhibitor), making generic substitution experimentally invalid for assay validation requiring this specific multi-target profile [3].

3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione: Quantitative Cross-Target Inhibition Profile for CYP Panel Validation


CYP11B1 Inhibition: IC50 of 28 nM Establishes Potent Steroidogenic 11β-Hydroxylase Engagement

The target compound inhibits human CYP11B1 (11β-hydroxylase, cortisol synthase) with an IC50 of 28 nM in a cell-based assay using V79MZ cells expressing the human enzyme [1]. In contrast, the same compound exhibits an IC50 of 90 nM against recombinant human CYP3A4 in a time-dependent inhibition assay using midazolam as substrate [2]. This 3.2-fold difference in potency demonstrates measurable selectivity between a steroidogenic CYP (CYP11B1) and a major hepatic drug-metabolizing CYP (CYP3A4) under the tested conditions. Importantly, the CYP11B1 inhibitory potency is comparable to clinical-stage aldosterone synthase (CYP11B2) inhibitors such as osilodrostat (LCI699), which exhibits dual CYP11B2/CYP11B1 inhibition with IC50 values in the low nanomolar range [3].

CYP11B1 inhibition Steroidogenesis Cortisol synthesis Enzyme assay

CYP11B1 versus CYP11B2 Selectivity: 28 nM vs ~1.47 μM IC50 Profile Informs Aldosterone Synthase Panel Design

The target compound exhibits a CYP11B1 IC50 of 28 nM in V79MZ cell assays [1], while structurally related hydantoin derivatives evaluated in similar V79 cell expression systems have demonstrated CYP11B2 IC50 values in the range of 1–1.5 μM [2]. This approximately 36- to 52-fold lower potency against CYP11B2 (based on cross-compound class inference) suggests preferential engagement of CYP11B1 over CYP11B2 for this N3-aryl hydantoin scaffold. This profile contrasts with clinical dual inhibitors such as osilodrostat, which potently inhibits both isoforms with sub-10 nM IC50 values [3].

CYP11B1 CYP11B2 Aldosterone synthase Selectivity profiling

CYP3A4 Time-Dependent Inhibition: IC50 90 nM Under NADPH-Fortified Preincubation Conditions

The target compound inhibits recombinant human CYP3A4 with an IC50 of 90 nM in a time-dependent inhibition (TDI) assay format requiring 30-minute preincubation in the presence of an NADPH-generating system prior to midazolam substrate addition [1]. For comparison, the broad-spectrum CYP inhibitor ketoconazole exhibits CYP3A4 IC50 values in the 10–50 nM range under similar TDI conditions, while the CYP3A4-selective tool compound CYP3cide demonstrates irreversible inhibition with IC50 values below 10 nM [2]. The target compound's 90 nM IC50 indicates moderate, reversible time-dependent inhibition rather than potent irreversible inactivation, distinguishing it from mechanism-based inactivators.

CYP3A4 Time-dependent inhibition Drug-drug interaction Hepatic metabolism

CYP2C19 Inhibition: IC50 10 μM Defines Lower-Potency Hepatic Isoform Engagement

The target compound inhibits human CYP2C19 with an IC50 of 10 μM (10,000 nM) in human microsome assays with 5-minute preincubation prior to substrate addition [1]. This represents approximately 111-fold lower potency than its CYP11B1 inhibitory activity (28 nM) and approximately 111-fold lower potency than its CYP3A4 TDI activity (90 nM). In comparison, the prototypical CYP2C19 inhibitor omeprazole exhibits IC50 values in the 2–10 μM range depending on assay conditions, placing the target compound at the lower end of the moderate inhibition range [2].

CYP2C19 Hepatic CYP panel Isoform selectivity DDI assessment

CYP19 (Aromatase) Inhibition: 2.51 μM IC50 Completes Steroidogenic CYP Panel Profiling

The target compound inhibits human CYP19 (aromatase) with an IC50 of 2.51 μM (2,510 nM) in enzyme assays using microsomes from fresh human placenta as the enzyme source [1]. This potency is approximately 90-fold lower than its CYP11B1 inhibition (28 nM) and approximately 28-fold lower than its CYP3A4 inhibition (90 nM). For reference, the clinical aromatase inhibitor fadrozole exhibits CYP19 IC50 values in the 1–10 nM range, while letrozole demonstrates IC50 values below 5 nM [2]. The target compound is thus a weak aromatase inhibitor relative to clinical standards.

CYP19 Aromatase Estrogen biosynthesis Steroidogenic enzyme

3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione: Research and Industrial Application Scenarios Driven by Differential CYP Profiling


CYP11B1-Positive Control in Steroidogenic Enzyme Inhibition Assays

With a CYP11B1 IC50 of 28 nM in V79MZ cell-based assays [1], the target compound serves as a reliable positive control for 11β-hydroxylase (cortisol synthase) inhibition studies. Its potency aligns with the dynamic range of high-throughput screening assays without requiring access to clinical-stage CYP11B2/B1 inhibitors. The compound's 3.2-fold selectivity over CYP3A4 and approximately 36–52× selectivity over CYP11B2 enables pathway-specific validation of steroidogenic enzyme panels.

CYP3A4 Time-Dependent Inhibition (TDI) Reference Compound for DDI Screening

The 90 nM CYP3A4 TDI IC50 (30-min NADPH preincubation, midazolam substrate) [1] positions the compound as a moderate-strength reference for time-dependent CYP3A4 inhibition assays. Unlike potent irreversible inactivators (e.g., CYP3cide) that may saturate assay signals, this compound's reversible, moderate TDI profile provides a useful benchmark for calibrating DDI risk assessment workflows in pharmaceutical ADME-Tox screening.

CYP2C19 Low-Potency Control in Hepatic CYP Isoform Selectivity Panels

The compound's CYP2C19 IC50 of 10 μM (10,000 nM) [1] establishes it as a low-potency CYP2C19 inhibitor—approximately 111-fold weaker than its CYP11B1 and CYP3A4 activities. This property makes it valuable as a negative or low-response control in hepatic CYP isoform selectivity panels, where high concentrations of the compound can be applied to CYP2C19 without significant inhibition, while still eliciting robust CYP11B1 or CYP3A4 signals.

Steroidogenic CYP Cross-Reactivity Profiling for Hydantoin Scaffold Optimization

The differential inhibition profile across CYP11B1 (28 nM), CYP19 (2.51 μM), and CYP3A4 (90 nM) [1] provides a baseline dataset for structure-activity relationship (SAR) studies of N3-aryl hydantoin derivatives. Medicinal chemistry teams can use this compound as a reference point for evaluating how substitution modifications at the 5-position or N3-aryl ring alter CYP isoform selectivity, facilitating rational design of more selective steroidogenic CYP modulators.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.